2,2-Difluoroacetamide

描述

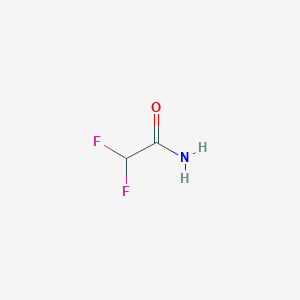

2,2-Difluoroacetamide (CAS RN: 359-38-6) is a fluorinated acetamide derivative with the molecular formula C₂H₃F₂NO and a molecular weight of 95.0481 . It is synthesized via Suzuki–Miyaura cross-coupling reactions, often serving as an intermediate in the preparation of fluorinated bioisosteres, such as 2,2-difluoroethylamines for neurotransmitter analogs (e.g., octopamine and noradrenaline) . Key structural features include:

- Acidified C–H bonds due to electron-withdrawing fluorine atoms, enabling weak C–H⋯O hydrogen bonding .

- Conformational flexibility in oligomers, influenced by solvent polarity and dipole interactions .

- Applications in medicinal chemistry, such as antiplasmodial and anti-inflammatory hybrid derivatives .

属性

IUPAC Name |

2,2-difluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F2NO/c3-1(4)2(5)6/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIBIIAWFMCVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382034 | |

| Record name | 2,2-difluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-38-6 | |

| Record name | 2,2-Difluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-difluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

2,2-Difluoroacetamide can be synthesized through several methods. One common synthetic route involves the fluorination of a 2,2-dichloroacetamide derivative using potassium fluoride in the presence of a catalyst such as N-[di(diethylamino)methylene]-N-ethyl-ethane ammonium halide and an organic solvent . Another method involves acylation reactions where this compound serves as a raw material . These methods are characterized by their simplicity, high yield, and reusability of the catalyst .

化学反应分析

2,2-Difluoroacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: It can participate in substitution reactions where the fluorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.

科学研究应用

Scientific Research Applications

1. Organic Synthesis

2,2-Difluoroacetamide is widely used as a reagent in organic synthesis. It serves as a precursor for the preparation of fluorinated compounds, which are essential in pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups into organic molecules.

Case Study: Synthesis of Aromatic Amides

Research has demonstrated the successful synthesis of aromatic amides from 2-bromo-2,2-difluoroacetamides using copper-catalyzed arylation methods. This approach yielded high reaction efficiencies, highlighting the compound's utility in developing new therapeutic agents .

2. Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its interactions with biological targets. Notably, it shows promise as a ligand for FK506-binding proteins (FKBPs), which are involved in immunosuppressive pathways.

Case Study: FKBP12 Ligands

In a study focused on 2-aryl-2,2-difluoroacetamide derivatives, researchers identified high-affinity ligands that exhibited significant rotamase inhibitory activity. These findings suggest potential applications in drug development for conditions requiring immunosuppression .

3. Biological Activity

Preliminary studies indicate that this compound can inhibit various enzymes involved in metabolic pathways and may influence neurotransmitter systems by interacting with glutamate receptors. This positions it as a candidate for neuropharmacological research.

Table 1: Summary of Biological Activity Studies

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Inhibition of tumor cell growth in preclinical models |

| Enzyme Inhibition | Modulation of metabolic pathways |

| Neuropharmacology | Interaction with glutamate receptors |

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics.

作用机制

The mechanism of action of 2,2-difluoroacetamide involves its interaction with specific molecular targets and pathways. It can act as a metabolic poison by disrupting the citric acid cycle, similar to other fluoroacetamides . This disruption can lead to various biochemical effects, making it a valuable tool in studying metabolic processes.

相似化合物的比较

Substituent Variations in Difluoroacetamides

Difluoroacetamide derivatives with aromatic or heteroaromatic substituents exhibit distinct physicochemical and biological properties:

Key Observations :

- Reactivity : Brominated derivatives (e.g., N-Bromo-2,2-difluoroacetamide) are highly reactive in halogenation reactions due to the electronegative bromine atom .

- Solubility and Volatility : Methoxy-methyl substitution reduces intermolecular forces, lowering boiling points .

- Biological Activity : Aromatic substituents (e.g., fluorobiphenyl in 17a ) enhance antiplasmodial and anti-inflammatory activities .

Hybrid Difluoroacetamide Derivatives

Hybrid structures combining difluoroacetamide with statins or NSAIDs demonstrate enhanced bioactivity:

Mechanistic Insights :

Conformational and Structural Studies

- Foldamer Potential: Unlike traditional amides, this compound oligomers exhibit weak C–H⋯O hydrogen bonding, leading to partial conformational organization. Solvent polarity modulates dipole stabilization over hydrogen bonding .

- Crystal Packing: Substituents like chlorine or methyl groups alter hydrogen-bonding motifs and molecular packing (e.g., 2-(2-acetylamino-5-chlorophenyl)-2,2-difluoroacetamide) .

生物活性

2,2-Difluoroacetamide (DFA) is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique biological properties. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms attached to the carbon adjacent to the amide functional group. This structure influences its reactivity and biological interactions.

Biological Activity Overview

DFA exhibits a range of biological activities, including:

- Antimicrobial Effects : DFA has shown potential as an antimicrobial agent, with studies indicating efficacy against various bacterial strains.

- Neuroprotective Properties : Research suggests that DFA may possess neuroprotective effects, particularly through its interaction with FK506 binding proteins (FKBPs), which are involved in cellular stress responses.

- Analgesic and Anti-inflammatory Effects : Some derivatives of DFA have been investigated for their analgesic and anti-inflammatory properties.

The biological activity of DFA can be attributed to several mechanisms:

- Interaction with Proteins : DFA derivatives have been shown to bind to FKBPs, influencing cellular signaling pathways related to neuroprotection and inflammation .

- Influence on Enzymatic Activity : The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of compounds, affecting their interaction with enzymes .

Table 1: Summary of Biological Activities of this compound Derivatives

Table 2: Synthesis and Structural Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of DFA against various pathogens. The results indicated significant inhibition of growth in both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The study concluded that DFA could serve as a promising candidate for developing new antimicrobial agents.

Case Study 2: Neuroprotective Effects

Research involving animal models demonstrated that DFA derivatives could enhance cognitive function following induced neurodegeneration. The compounds were found to upregulate neurotrophic factors and reduce markers of oxidative stress, suggesting a protective role against neuronal damage.

常见问题

Q. What are the common synthetic routes for preparing 2,2-difluoroacetamide derivatives, and how do reaction conditions influence yields?

-

Methodology: this compound derivatives are synthesized via reductive Reformatsky reactions using iridium catalysts (e.g., Ir(COD)Cl₂) with difluoroacetate esters or amides. Yields depend on steric and electronic factors of substrates. For example, morpholine-derived difluoroacetamide reacts efficiently (63–74% yield), while bulky benzhydryl derivatives require optimized conditions . Alternative methods include one-pot cross-enyne metathesis (CEYM)–Diels–Alder reactions, yielding difluoroacetamide-containing heterocycles (42–60% yields) under mild conditions .

-

Table 1: Representative Synthetic Approaches

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Q. How does solvent polarity influence the conformational dynamics of this compound oligomers?

Q. What role does the this compound moiety play in modulating protein-ligand interactions in drug design?

- Methodology: The CF₂ group enhances binding via electrostatic interactions and metabolic stability. In CC-90009 (a CRBN E3 ligase modulator), the difluoroacetamide group stabilizes interactions with the catalytic site of PPIP5K2, mimicking diphosphate moieties in natural substrates. X-ray crystallography confirms analogous binding modes to 5-PP-InsP5 .

Q. How can contradictions in experimental data (e.g., H-bonding vs. steric effects) be resolved in conformational studies?

- Methodology: Integrate NMR exchange experiments (to quantify rotational barriers) with DFT calculations. For example, NMR revealed faster single-bond rotations (τ ≈ 10⁻³ s) vs. slower geared rotations (τ ≈ 10⁻¹ s) in oligomers, while DFT validated steric hindrance from fluorinated groups as the dominant factor over H-bonding .

Q. What analytical techniques are optimal for detecting trace this compound derivatives in complex matrices?

- Methodology: LC-MS/MS with electrospray ionization (ESI) is preferred. Use fluorinated internal standards (e.g., 6:2 Cl-PFESA) to mitigate matrix effects. Detection limits <1 ppb are achievable with optimized MRM transitions (e.g., m/z 266.0797 for [M+H]+ in ESI-HRMS) .

Data Interpretation Guidelines

- Handling Contradictions : Cross-validate NMR/DFT findings with crystallographic data (e.g., X-ray structures of PPIP5K2 complexes ).

- Ethical Considerations : Adhere to safety protocols for fluorinated compounds (e.g., avoid inhalation, use fume hoods) as per MedChemExpress guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。